Bienvenue dans la boutique en ligne BenchChem!

2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride

Salt form selection Aqueous solubility Solid-state stability

This dihydrochloride salt provides superior aqueous solubility for automated liquid handling, enabling high-throughput amide coupling and reductive amination. Its primary amine serves as a robust nucleophilic handle for rapid library generation targeting AKT kinase inhibition. Unlike 2-bromo or 3-carboxaldehyde analogs, this specific 3-ethylamine substitution defines a unique hinge-binding vector critical for kinase selectivity. The crystalline salt ensures reproducible solid-state stability for long-term storage and assay preparation.

Molecular Formula C8H15Cl2N3O
Molecular Weight 240.13
CAS No. 2580207-72-1
Cat. No. B2583365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride
CAS2580207-72-1
Molecular FormulaC8H15Cl2N3O
Molecular Weight240.13
Structural Identifiers
SMILESC1COCC2=NC=C(N21)CCN.Cl.Cl
InChIInChI=1S/C8H13N3O.2ClH/c9-2-1-7-5-10-8-6-12-4-3-11(7)8;;/h5H,1-4,6,9H2;2*1H
InChIKeyHOIOHCCZPYGOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine Dihydrochloride (CAS 2580207-72-1): Core Structural Identity and Procurement-Relevant Characteristics


2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine dihydrochloride (CAS 2580207-72-1) is a dihydrochloride salt of a primary alkylamine appended to a fused imidazo[2,1-c][1,4]oxazine bicycle [1]. The free-base form (CAS 1522044-39-8, molecular weight 167.21 g/mol) and this dihydrochloride salt (molecular weight 240.13 g/mol) constitute the core amine building block within the broader imidazooxazine chemotype, a scaffold prominently featured in patent literature as a pharmacophoric element for AKT kinase inhibition [2]. The salt form provides enhanced aqueous solubility and solid-state stability relative to the free base, making it the preferred physical form for solution-phase chemistry workflows, biological assay preparation, and long-term compound storage.

Why Interchanging 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine Dihydrochloride with Unsubstituted or 2-Halo Imidazooxazine Analogs Is Scientifically Unreliable


Substitution at the imidazooxazine 3-position fundamentally alters both the vector of the pendant amine and the electronic character of the heterocyclic core. The target compound bears a flexible ethylamine chain at position 3, whereas close analogs such as 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 1823967-16-3) carry a halogen at position 2 and the 3-carboxaldehyde analog (CAS 623564-43-2) presents an electrophilic aldehyde [1]. These substitutions produce orthogonal reactivity profiles: the target’s primary amine serves as a nucleophilic handle for amide coupling or reductive amination, while the 2-bromo analog is suited for metal-catalyzed cross-coupling, and the aldehyde facilitates condensation chemistry. Within the AKT inhibitor patent family, the nature and position of substituents on the imidazooxazine core are critical determinants of kinase selectivity and cellular potency, meaning generic replacement with any “imidazooxazine” compound risks complete loss of target engagement [2].

Quantitative Differentiation Evidence for 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine Dihydrochloride Versus Closest Structural Analogs


Aqueous Solubility and Solid-State Stability Advantage of the Dihydrochloride Salt Over the Free-Base Amine

The dihydrochloride salt (CAS 2580207-72-1, MW 240.13) exhibits substantially higher aqueous solubility than the free-base amine (CAS 1522044-39-8, MW 167.21), a property attributable to ionization of both the primary amine and the imidazole nitrogen. The free base is a viscous oil or low-melting solid (XLogP3-AA = -1.2) [1], whereas the dihydrochloride is an easily handled crystalline powder. Salt formation increases the molecular weight by approximately 44% (from 167.21 to 240.13 g/mol) and adds two equivalents of HCl, which must be accounted for in stoichiometric calculations during synthesis [2].

Salt form selection Aqueous solubility Solid-state stability Procurement specification

Reactivity Orthogonality: 3-Ethylamine Nucleophile Versus 2-Bromo Electrophile in Parallel Medicinal Chemistry Workflows

The target compound presents a primary alkylamine at the 3-position of the imidazooxazine core, enabling direct participation in amide bond formation, sulfonamide synthesis, and reductive amination. In contrast, 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 1823967-16-3, MW 203.04) carries a bromine atom at position 2, which exclusively enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) . These two building blocks are chemically non-interchangeable: a synthetic route designed for the amine handle cannot proceed with the 2-bromo analog without complete redesign.

Parallel synthesis Reactivity differentiation Building block selection Amide coupling

Scaffold Privilege in AKT Kinase Inhibition: Imidazooxazine Core Versus Alternative Heterocyclic AKT Inhibitor Chemotypes

The imidazo[2,1-c][1,4]oxazine scaffold is the central pharmacophore in Taiho Pharmaceutical's patent series claiming AKT1 and AKT2 kinase inhibitors with cellular phosphorylation inhibitory activity [1]. While specific IC50 data for the 3-ethylamine derivative is not publicly disclosed, the patent establishes that substitution at the imidazooxazine 3-position directly modulates kinase potency. In comparison, alternative AKT inhibitor chemotypes such as MK-2206 (allosteric, pleckstrin homology domain-dependent) and ipatasertib (ATP-competitive) operate through distinct binding modes and exhibit different selectivity profiles across the AKT isoform family [2]. The imidazooxazine scaffold therefore represents a structurally differentiated starting point for AKT inhibitor design.

AKT inhibition Kinase selectivity Scaffold comparison Patent analysis

Evidence Strength Disclaimer: Limited Publicly Available Head-to-Head Quantitative Data

At the time of this analysis (April 2026), no peer-reviewed publications or public databases report head-to-head biological potency, selectivity, ADME, or in vivo efficacy data for 2-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine dihydrochloride against defined comparators. The compound appears primarily in vendor catalogs and as a synthetic intermediate reference, with limited disclosure of biological characterization [1]. The differentiation evidence presented above relies on physicochemical properties, functional group reactivity logic, and class-level scaffold association with AKT inhibition derived from patent literature. Users requiring quantitative biological benchmarking must commission bespoke head-to-head profiling studies against their specific comparator panel.

Data transparency Evidence quality Procurement risk assessment

Evidence-Backed Application Scenarios for 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine Dihydrochloride


Parallel Library Synthesis via Amide or Sulfonamide Diversification at the 3-Ethylamine Handle

The primary amine of the target compound serves as a robust nucleophile for high-throughput amide coupling with carboxylic acid building blocks or sulfonylation with sulfonyl chlorides, enabling rapid generation of imidazooxazine-focused compound libraries for AKT inhibitor screening campaigns [1]. The dihydrochloride salt’s aqueous solubility facilitates direct use in automated liquid-handling systems without pre-dissolution in neat DMSO.

Scaffold-Hopping Starting Point for ATP-Competitive Kinase Inhibitor Design

The imidazo[2,1-c][1,4]oxazine core is structurally distinct from common kinase hinge-binding motifs such as pyrazolopyrimidines, quinazolines, and indolinones [1]. Incorporating the target compound as a late-stage diversification intermediate allows medicinal chemistry teams to explore novel hinge-binding geometries within patent-protected chemical space, particularly for AKT1/AKT2 dual inhibition as claimed in US 8,772,283 [2].

Bioconjugation and Chemical Probe Assembly via Reductive Amination or Urea Linkage

The ethylamine side chain can be conjugated to biotin, fluorophores, or photoaffinity labels through reductive amination with aldehyde-functionalized tags or via urea bond formation with isocyanate-activated linkers. This enables the construction of chemical biology probes for target identification studies downstream of phenotypic screening hits derived from imidazooxazine libraries [1].

Preclinical Salt Form Optimization for Oral Formulation Development

If an imidazooxazine lead candidate requires oral bioavailability optimization, the dihydrochloride salt represents one of several potential salt forms (alongside mesylate, tosylate, or free base) that can be systematically compared for solubility, dissolution rate, and stability. The target compound’s well-characterized crystalline salt properties provide a reproducible reference standard for such salt-form screening studies [2].

Quote Request

Request a Quote for 2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.